Technical Whitepaper: Chemical Architecture and Pharmacological Utility of N-Benzyl-3-hydroxybenzene-1-sulfonamide
Technical Whitepaper: Chemical Architecture and Pharmacological Utility of N-Benzyl-3-hydroxybenzene-1-sulfonamide
Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide
Executive Summary
N-Benzyl-3-hydroxybenzene-1-sulfonamide (CAS: 1082398-48-8) is a highly specialized secondary benzenesulfonamide derivative[1]. While primary sulfonamides are historically recognized for their broad-spectrum inhibition of ubiquitous metalloenzymes like Carbonic Anhydrases (CAs), the N-alkylation present in this compound shifts its pharmacological profile significantly. By introducing steric bulk (a benzyl group) at the sulfonamide nitrogen, the molecule is repurposed from a classic zinc-binding group (ZBG) into a selective scaffold capable of modulating complex kinase networks (e.g., CDK8/Cyclin C) and tumor-associated atypical enzymes[2][3].
This guide provides an authoritative breakdown of its physicochemical properties, structural rationale, and a rigorously validated protocol for its synthesis and characterization.
Chemical Identity & Physicochemical Profiling
The structural core of N-Benzyl-3-hydroxybenzene-1-sulfonamide consists of three critical pharmacophores:
-
3-Hydroxyphenyl Ring: Acts as both a hydrogen bond donor and acceptor. The meta-hydroxyl group is crucial for orienting the molecule within polar enzymatic pockets and serves as a potential site for Phase II metabolism (glucuronidation).
-
Sulfonamide Linker (-SO₂NH-): A stable, tetrahedral transition-state isostere that provides metabolic stability and rigid geometry.
-
N-Benzyl Moiety: Introduces significant lipophilicity, allowing the molecule to anchor into deep, hydrophobic allosteric or orthosteric pockets.
Quantitative Data Summary
To facilitate rapid assessment for drug design (e.g., Lipinski's Rule of Five compliance), the core physicochemical parameters are summarized below:
| Property | Value | Scientific Relevance |
| IUPAC Name | N-Benzyl-3-hydroxybenzenesulfonamide | Standardized nomenclature |
| CAS Registry Number | 1082398-48-8 | Unique identifier for procurement/tracking[1] |
| Molecular Formula | C₁₃H₁₃NO₃S | Determines isotopic distribution |
| Molecular Weight | 263.31 g/mol | Ideal for small-molecule drug discovery (<500 Da)[1] |
| Hydrogen Bond Donors | 2 (-OH, -NH) | Enhances target binding affinity |
| Hydrogen Bond Acceptors | 4 (-O-, -N-, =O) | Facilitates interaction with kinase hinge regions |
| Rotatable Bonds | 4 | Balances conformational flexibility with entropic penalty |
Mechanistic Pharmacology & Structure-Activity Relationship (SAR)
In medicinal chemistry, the transition from a primary to a secondary sulfonamide is a deliberate design choice. Primary benzenesulfonamides are potent inhibitors of cytosolic human Carbonic Anhydrase isoforms (hCA I and II) because the unsubstituted -SO₂NH₂ group coordinates directly with the zinc ion in the enzyme's active site[2].
However, substituting the nitrogen with a benzyl group creates steric hindrance. Research indicates that secondary sulfonamides fail to inhibit ubiquitous hCA I/II up to 10 μM, effectively eliminating off-target effects associated with classic sulfonamide diuretics[2]. Instead, this steric modification redirects the molecule's affinity toward alternative targets:
-
Kinase Modulation: Secondary benzenesulfonamides have demonstrated submicromolar potency in suppressing the CDK8/Cyclin C complex, an oncogene overexpressed in colorectal and gastric cancers[3][4].
-
Atypical CAs: The lipophilic benzyl group allows the molecule to selectively target tumor-associated transmembrane isoforms like hCA IX, which possess wider, more hydrophobic active site entries compared to cytosolic variants[5].
SAR divergence: Primary vs. Secondary benzenesulfonamides.
Experimental Methodology: Synthesis & Validation
As a Senior Application Scientist, I emphasize that successful synthesis relies on controlling the chemoselectivity between the phenolic hydroxyl group and the incoming amine. The following protocol utilizes a modified Schotten-Baumann approach under anhydrous conditions to maximize yield and purity.
Step-by-Step Synthetic Protocol
Reagents Required: 3-Hydroxybenzenesulfonyl chloride (1.0 eq), Benzylamine (1.1 eq), Triethylamine (Et₃N, 2.0 eq), Anhydrous Dichloromethane (DCM).
-
Preparation of the Electrophile:
-
Action: Dissolve 10 mmol of 3-hydroxybenzenesulfonyl chloride in 30 mL of anhydrous DCM under an inert argon atmosphere.
-
Causality: Anhydrous conditions are critical. Sulfonyl chlorides are highly susceptible to hydrolysis, which would yield the inactive sulfonic acid byproduct.
-
-
Addition of the Acid Scavenger:
-
Action: Add 20 mmol of Et₃N to the solution and cool the reaction flask to 0°C using an ice-water bath.
-
Causality: Et₃N serves as a non-nucleophilic base to neutralize the HCl generated during the reaction. Cooling to 0°C suppresses the competing O-sulfonylation (esterification) at the phenolic hydroxyl group, directing the reaction toward N-sulfonylation.
-
-
Nucleophilic Acyl Substitution:
-
Action: Add 11 mmol of benzylamine dropwise over 15 minutes.
-
Causality: Dropwise addition prevents localized heating (the reaction is exothermic) and minimizes the formation of disulfonamides.
-
-
Reaction Propagation & Monitoring:
-
Action: Remove the ice bath, allow the mixture to warm to room temperature, and stir for 4 hours. Monitor progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase.
-
Causality: TLC acts as a self-validating checkpoint. The disappearance of the sulfonyl chloride spot confirms reaction completion.
-
-
Quenching and Workup:
-
Action: Quench the reaction with 20 mL of 1N aqueous HCl. Separate the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Causality: The acidic wash protonates unreacted benzylamine and Et₃N, rendering them water-soluble and easily partitioned into the aqueous waste layer, leaving the crude product in the organic phase.
-
-
Purification:
-
Action: Purify the crude residue via silica gel flash chromatography or recrystallization from ethanol/water.
-
Step-by-step synthetic workflow for N-Benzyl-3-hydroxybenzene-1-sulfonamide.
Analytical Characterization Standards
To ensure scientific integrity and trustworthiness of the synthesized batch, the compound must be validated against the following expected analytical profiles:
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
Expected m/z: [M+H]⁺ at 264.06 and [M-H]⁻ at 262.05. The presence of the [M-H]⁻ peak in negative ion mode is highly diagnostic of the acidic phenolic proton and the secondary sulfonamide proton[6].
-
-
¹H NMR (400 MHz, DMSO-d₆):
-
Key Signals: A distinct triplet around ~8.0 ppm (1H, -SO₂NH -CH₂-, exchangeable with D₂O), a singlet around ~10.0 ppm (1H, Ar-OH , exchangeable), a doublet around ~4.0 ppm (2H, -CH₂ -Ph), and a multiplet between 6.9–7.4 ppm corresponding to the 9 aromatic protons.
-
References
-
National Institutes of Health (NIH) / PMC. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors. Retrieved from:[Link]
-
National Institutes of Health (NIH) / PubMed. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold. Retrieved from:[Link]
-
Taylor & Francis Online. Tetrahydroquinazole-based secondary sulphonamides as carbonic anhydrase inhibitors: synthesis, biological evaluation against isoforms I, II, IV, and IX, and computational studies. Retrieved from:[Link]
-
PubChemLite / University of Luxembourg. 3-hydroxybenzenesulfonamide (C6H7NO3S) Structural Information and Mass Spectrometry Profiling. Retrieved from:[Link]
Sources
- 1. 1082398-48-8|N-BEnzyl-3-hydroxybenzene-1-sulfonamide|BLD Pharm [bldpharm.com]
- 2. Synthesis and biological evaluation of novel 3-(quinolin-4-ylamino)benzenesulfonamides as carbonic anhydrase isoforms I and II inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of small molecule modulators of CDK8/Cyclin C complex with phenylaminoquinoline scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. PubChemLite - 3-hydroxybenzenesulfonamide (C6H7NO3S) [pubchemlite.lcsb.uni.lu]
